molecular formula C10H10ClNO2 B598461 (E)-Methyl 3-(2-chloro-5-methylpyridin-3-YL)-acrylate CAS No. 1198401-58-9

(E)-Methyl 3-(2-chloro-5-methylpyridin-3-YL)-acrylate

Cat. No.: B598461
CAS No.: 1198401-58-9
M. Wt: 211.645
InChI Key: KNMMNFCPGOFVTG-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-Methyl 3-(2-chloro-5-methylpyridin-3-YL)-acrylate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a chlorine atom and a methyl group, along with an acrylate moiety. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Methyl 3-(2-chloro-5-methylpyridin-3-YL)-acrylate typically involves the reaction of 2-chloro-5-methylpyridine with methyl acrylate under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(E)-Methyl 3-(2-chloro-5-methylpyridin-3-YL)-acrylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl group on the pyridine ring can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The acrylate moiety can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea in solvents like ethanol or water.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed

    Substitution: Formation of 3-(2-amino-5-methylpyridin-3-YL)-acrylate.

    Oxidation: Formation of 3-(2-chloro-5-formylpyridin-3-YL)-acrylate.

    Reduction: Formation of 3-(2-chloro-5-methylpyridin-3-YL)-propanol.

Scientific Research Applications

(E)-Methyl 3-(2-chloro-5-methylpyridin-3-YL)-acrylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-Methyl 3-(2-chloro-5-methylpyridin-3-YL)-acrylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a pyridine ring with an acrylate moiety, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl (E)-3-(2-chloro-5-methylpyridin-3-yl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2/c1-7-5-8(10(11)12-6-7)3-4-9(13)14-2/h3-6H,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNMMNFCPGOFVTG-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)Cl)C=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N=C1)Cl)/C=C/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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